molecular formula C27H25N3O4 B2989843 4-methoxy-1-phenyl-5-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1903154-01-7

4-methoxy-1-phenyl-5-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No. B2989843
CAS RN: 1903154-01-7
M. Wt: 455.514
InChI Key: XDRSFVGNLYRNCD-UHFFFAOYSA-N
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Description

4-methoxy-1-phenyl-5-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H25N3O4 and its molecular weight is 455.514. The purity is usually 95%.
The exact mass of the compound 4-methoxy-1-phenyl-5-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-methoxy-1-phenyl-5-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-1-phenyl-5-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Synthesis

Researchers have been focusing on the crystal structures of related compounds to understand their physical and chemical properties better. For example, the crystal structures of three racemic compounds prepared from mefloquine and XC6H5CHO, which share a similar complex structure with the queried compound, were reported to be active against the multidrug-resistant tuberculosis strain T113. These molecules exhibit "F" shape conformations, suggesting a potential framework for developing new therapeutic agents (M. D. Souza et al., 2013).

Biological Efficacy

Several studies have synthesized novel analogs bearing the quinoline and pyridine moieties to evaluate their in vitro antioxidant, anti-inflammatory, and antimicrobial activities. For instance, a series of novel piperazine analogs bearing quinolin-8-yloxy-butan-1-ones/pyridin-2-yloxyethanones were synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. These compounds exhibited promising activity, with the best antioxidant and PLA2-inhibiting activities found for piperazine analogs with phenyl and nitro phenyl groups (M. Al‐Ghorbani et al., 2015).

Antimicrobial Agents

Another research avenue explores the synthesis of s-Triazine-Based Thiazolidinones as antimicrobial agents, highlighting the potential of these compounds in combating bacterial and fungal infections. These compounds were synthesized from a key intermediate, demonstrating significant antimicrobial activity against various bacteria and fungi, which underscores the potential of these and related compounds in developing new antimicrobial agents (Divyesh Patel et al., 2012).

Corrosion Inhibition

Quinoline derivatives, including compounds with structures similar to the queried compound, have also been explored as corrosion inhibitors. These compounds exhibit good effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. This application is significant in the field of materials science, especially in protecting metals from corrosion, which has adverse effects on industrial applications (C. Verma et al., 2020).

properties

IUPAC Name

4-methoxy-1-phenyl-5-(4-quinolin-8-yloxypiperidine-1-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4/c1-33-24-17-25(31)30(20-9-3-2-4-10-20)18-22(24)27(32)29-15-12-21(13-16-29)34-23-11-5-7-19-8-6-14-28-26(19)23/h2-11,14,17-18,21H,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRSFVGNLYRNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-1-phenyl-5-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one

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